molecular formula C13H24O B14343274 3-Heptylcyclohexan-1-one CAS No. 93175-56-5

3-Heptylcyclohexan-1-one

Cat. No.: B14343274
CAS No.: 93175-56-5
M. Wt: 196.33 g/mol
InChI Key: KPTRXBDZTZBTQQ-UHFFFAOYSA-N
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Description

3-Heptylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a heptyl group at the third position and a ketone functional group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with heptyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of heptyl-substituted cyclohexene derivatives. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the alpha position of the ketone group. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in DMSO with alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Alkylated cyclohexanones.

Scientific Research Applications

3-Heptylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in studies related to lipid metabolism and membrane structure due to its hydrophobic heptyl chain.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-Heptylcyclohexan-1-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The heptyl chain contributes to hydrophobic interactions, which are crucial in biological systems and industrial applications.

Comparison with Similar Compounds

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Properties

CAS No.

93175-56-5

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-heptylcyclohexan-1-one

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h12H,2-11H2,1H3

InChI Key

KPTRXBDZTZBTQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCC(=O)C1

Origin of Product

United States

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